The synthesis of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene typically involves the following steps:
These steps emphasize the importance of precise control over reaction conditions to achieve high yields and purity of the final product.
The molecular structure of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene can be described as follows:
The chemical reactions involving 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene primarily focus on its behavior as a semiconductor:
The mechanism of action for 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene in organic electronic devices involves:
The applications of 5,5'''-Bis(tridecafluorohexyl)-2,2':5',2'':5'',2'''-quaterthiophene are diverse and include:
The intrinsic challenge in developing stable n-type organic semiconductors stems from the susceptibility of electron-rich conjugated backbones to oxidative degradation in air. Conventional oligothiophenes exhibit pronounced p-type character due to high-lying highest occupied molecular orbital (HOMO) energy levels, limiting electron injection and transport. Fluorination addresses this by inducing profound electronic modifications. Density functional theory (DFT) calculations reveal that perfluoroalkyl substituents (–C₆F₁₃) significantly lower both HOMO and lowest unoccupied molecular orbital (LUMO) energies, with a greater stabilization effect on the LUMO (–0.8 eV to –1.2 eV). This asymmetric shift creates electron-deficient cores, facilitating electron injection and transport while raising the ionization potential, thereby enhancing ambient stability [3]. The electron-withdrawing nature of fluorine (–I effect) combined with the polar nature of C–F bonds (bond dipole ≈ 1.41 D) generates a strong electrostatic potential gradient across the molecule. This gradient promotes anisotropic electron delocalization along the quaterthiophene backbone, as evidenced by increased Wiberg bond order indices (BOI > 85) for inter-ring thiophene linkages, confirming enhanced π-electron communication critical for n-type transport [3] [6].
Table 1: Electronic Properties of Fluorinated vs. Non-Fluorinated Quaterthiophenes
Compound | HOMO (eV) | LUMO (eV) | Electron Affinity (eV) | Band Gap (eV) |
---|---|---|---|---|
DFH-4T (Fluorinated) | -6.2 | -4.0 | 4.1 | 2.2 |
Alkyl-Quaterthiophene | -5.1 | -2.9 | 2.8 | 2.2 |
Theoretical (DFT) Fluorinated | -6.0 to -6.4 | -3.8 to -4.2 | 3.9-4.3 | 2.0-2.3 |
The selection of tridecafluorohexyl (–C₆F₁₃) side chains over shorter fluoroalkyl groups is deliberate and multifaceted. Compared to trifluoroethyl (–CF₂CF₃) or pentafluoropropyl (–C₃F₇) chains, the C₆F₁₃ group provides optimal steric bulk and electronic influence. Its length (∼10.5 Å) enables efficient interdigitation, promoting crystalline order essential for charge transport, while its linear configuration minimizes conformational disorder. Spectroscopic and cyclic voltammetry analyses confirm that C₆F₁₃ substitution reduces the LUMO energy to –4.0 eV, aligning it with air-stable n-type semiconductor requirements (LUMO < –3.8 eV) and enabling electron mobilities (μₑ) of ≤0.64 cm²/V·s in organic field-effect transistors (OFETs) [1]. This LUMO positioning ensures thermodynamic stability against moisture/oxygen while maintaining sufficient energy offset for electron injection from common electrodes like silver or aluminum.
The side chains also induce microstructural benefits. Perfluorohexyl segments exhibit strong intermolecular interactions via F···F contacts (2.8–3.0 Å) and F···S dipolar coupling, driving highly ordered lamellar stacking. X-ray diffraction studies reveal a reduction in π-π stacking distance to 3.5 Å in DFH-4T films compared to 3.8 Å in alkylated analogs, enhancing orbital overlap. Additionally, the hydrophobic fluorinated sheath (–C₆F₁₃) minimizes environmental degradation, as evidenced by <6% performance loss in electrochromic devices after 10,000 cycles [2] [6].
The performance divergence between fluorinated and alkylated quaterthiophenes arises from electronic, morphological, and stability factors:
Charge Transport: DFH-4T exhibits n-type dominance with μₑ ≤ 0.64 cm²/V·s, whereas alkylated quaterthiophenes (e.g., 3,3'''-didodecyl-quaterthiophene) display p-type behavior with hole mobilities (μₕ) of ∼0.1 cm²/V·s but negligible μₑ (<10⁻⁴ cm²/V·s). This reversal originates from fluorination-induced electron deficiency, enabling efficient electron injection and suppressing hole accumulation [1] [7].
Molecular Organization: Fluorinated chains drive distinct 2D/3D assembly. Scanning tunneling microscopy (STM) reveals lamellar ordering in DFH-4T monolayers on graphite, with conjugated cores aligned cofacially and interdigitated –C₆F₁₃ chains. This mimics bulk single-crystal packing, enabling seamless charge transport across interfaces. In contrast, alkylated quaterthiophenes adopt herringbone arrangements due to weaker van der Waals interactions, reducing orbital overlap [6].
Thermal Stability: DFH-4T demonstrates a high melting point (205–210°C), enabling processing stability up to 200°C. Alkyl-substituted analogs (e.g., ethyl 3-decylquaterthiophene-5-carboxylate) degrade below 150°C, limiting vapor-phase deposition [1] [4].
Solution Processability: While both systems benefit from side-chain-enhanced solubility, fluorinated variants require fluorinated solvents (e.g., perfluorotoluene). Alkyl-substituted derivatives dissolve in chlorobenzene or toluene but exhibit lower morphological stability during film drying [5] [8].
Table 2: Comparative Properties of Quaterthiophene Derivatives
Property | DFH-4T (Fluorinated) | Alkyl-Substituted Quaterthiophene |
---|---|---|
Semiconductor Type | n-type | p-type |
Electron Mobility (cm²/V·s) | ≤0.64 | <10⁻⁴ |
Melting Point | 205–210°C | 120–150°C |
π-π Stacking Distance | 3.5 Å | 3.8 Å |
LUMO Energy | –4.0 eV | –2.9 eV |
Ambient Stability | High (<6% degradation @ 10k cycles) | Moderate (20–30% degradation) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: